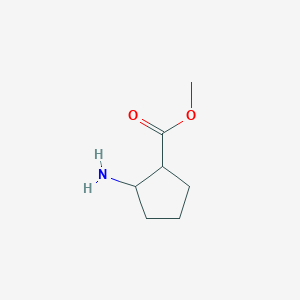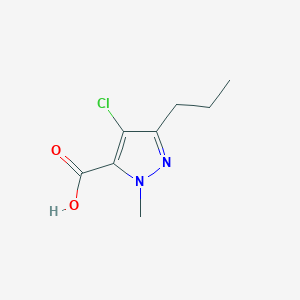![molecular formula C8H13Cl2N3O2 B1602202 (S)-METHYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDIN-6-CARBOXYLAT 2HCl CAS No. 114786-39-9](/img/structure/B1602202.png)
(S)-METHYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDIN-6-CARBOXYLAT 2HCl
Übersicht
Beschreibung
“(S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylate 2hcl” is also known as “(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride”. It has a molecular weight of 203.63 and its IUPAC name is (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O2.ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;/h3,5,8H,1-2H2,(H,9,10)(H,11,12);1H/t5-;/m0./s1 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 381.6±32.0 °C and a predicted density of 1.186±0.06 g/cm3. It should be stored at 2-8°C in an inert atmosphere .Wirkmechanismus
The exact mechanism of action of (S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylate 2hcl is not fully understood. However, it is believed to exert its biological activities by interacting with various molecular targets, including enzymes and receptors, in the body. It has been found to inhibit the activity of certain enzymes involved in tumor growth and inflammation, and also to bind to certain receptors in the brain, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
(S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylate 2hcl has been found to exhibit various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been found to have antifungal activity, making it a potential candidate for the treatment of fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylate 2hcl for lab experiments is its wide range of biological activities, making it a versatile compound for studying various diseases and biological processes. However, one of the limitations is its potential toxicity, which needs to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of (S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylate 2hcl. One potential direction is the development of more potent and selective analogs of the compound for use as therapeutic agents. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity in humans.
Conclusion:
(S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylate 2hcl is a chemical compound with potential applications in various fields of scientific research. Its wide range of biological activities, including antitumor, anti-inflammatory, and antifungal properties, make it a versatile compound for studying various diseases and biological processes. However, its potential toxicity needs to be carefully monitored in lab experiments, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
Diese Verbindung ist ein wertvoller Baustein bei der Synthese verschiedener pharmakologisch aktiver Moleküle. Ihre Struktur ist für Modifikationen geeignet, die zur Entdeckung neuer Medikamentenkandidaten führen können. So wurden beispielsweise Derivate dieser Verbindung auf ihr Potenzial als Xa-Faktor-Inhibitoren und CDK-Inhibitoren untersucht , die wichtige Ziele bei der Behandlung von Thrombose bzw. Krebs sind.
Peptidforschung
Diese Verbindung kann in Peptiden als His-Ersatz verwendet werden, mit einer verriegelten Imidazol-Einheit, um die Rolle des lateralen Heterocyclus in der Aktivität eines Peptids aufzuklären . Dies ist besonders nützlich bei der Untersuchung von Peptiden, die als Hormone oder Neurotransmitter wirken.
Computergestützte Chemie
In der computergestützten Chemie dient die Verbindung als Modell für 3D-QSAR-Studien , die dazu beitragen, die Aktivität neuer Verbindungen basierend auf ihrer dreidimensionalen Struktur und ihren physikalisch-chemischen Eigenschaften vorherzusagen.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)6-2-5-7(3-9-6)11-4-10-5;;/h4,6,9H,2-3H2,1H3,(H,10,11);2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGPIWGYHZWSSY-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)NC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(CN1)NC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559918 | |
| Record name | Methyl (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114786-39-9 | |
| Record name | Methyl (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)

![8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1602130.png)

![1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)](/img/structure/B1602133.png)

![2'-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B1602137.png)
